molecular formula C15H13I2NO3 B14715843 3,5-Diiodo-O-phenyl-L-tyrosine CAS No. 14099-98-0

3,5-Diiodo-O-phenyl-L-tyrosine

Cat. No.: B14715843
CAS No.: 14099-98-0
M. Wt: 509.08 g/mol
InChI Key: UHZWRGXBMIWAMZ-ZDUSSCGKSA-N
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Description

3,5-Diiodo-O-phenyl-L-tyrosine (commonly referred to as 3,5-diiodotyrosine or DIT) is an iodinated derivative of the amino acid L-tyrosine. Its molecular formula is C₉H₉I₂NO₃, with an average molecular weight of 432.98 g/mol . Structurally, it features iodine substitutions at the 3 and 5 positions of the phenolic ring (Figure 1). This compound is a critical intermediate in the biosynthesis of thyroid hormones, serving as a precursor for triiodothyronine (T₃) and thyroxine (T₄) .

Properties

CAS No.

14099-98-0

Molecular Formula

C15H13I2NO3

Molecular Weight

509.08 g/mol

IUPAC Name

(2S)-2-amino-3-(3,5-diiodo-4-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H13I2NO3/c16-11-6-9(8-13(18)15(19)20)7-12(17)14(11)21-10-4-2-1-3-5-10/h1-7,13H,8,18H2,(H,19,20)/t13-/m0/s1

InChI Key

UHZWRGXBMIWAMZ-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diiodo-O-phenyl-L-tyrosine can be synthesized through the iodination of L-tyrosine. One method involves the use of 2,4,6,8-tetraiodoglycoluril as the iodinating agent in the presence of a catalytic amount of acetic acid under solvent-free conditions. This reaction yields this compound with high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination processes, where L-tyrosine is treated with iodine or iodides in the presence of oxidizing agents such as chloramine-T, hydrogen peroxide, or lactoperoxidase .

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-O-phenyl-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can replace the iodine atoms under appropriate conditions.

Major Products Formed

Scientific Research Applications

3,5-Diiodo-O-phenyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

3,5-Diiodo-O-phenyl-L-tyrosine exerts its effects primarily through interactions with thyroid hormone receptors and mitochondrial pathways. It modulates energy metabolism by influencing mitochondrial function and oxidative stress. The compound’s actions are mediated through both genomic and non-genomic mechanisms, involving direct binding to DNA and interactions with cell membrane and mitochondrial binding sites .

Comparison with Similar Compounds

Key Properties

  • CAS Numbers : 300-39-0 (anhydrous), 18835-59-1 (dihydrate) .
  • Physical Appearance : Off-white to cream-colored powder (dihydrate form) with a melting point of 187–195°C .
  • Optical Rotation : [α]²⁰D = +0.8° to +1.5° (5% in 1M HCl) .

Comparison with Similar Compounds

The iodinated tyrosine family includes structurally and functionally related compounds. Below is a detailed comparison:

Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Role References
3,5-Diiodo-L-tyrosine (DIT) C₉H₉I₂NO₃ 432.98 Iodine at 3,5 positions; precursor for T₃/T₄. Thyroid hormone synthesis
3-Iodo-L-tyrosine (MIT) C₉H₁₀INO₃ 307.09 Single iodine at position 3. Early-stage thyroid synthesis
Levothyroxine (T₄) C₁₅H₁₁I₄NO₄ 776.87 Four iodines; ether-linked diphenyl structure. Primary thyroid hormone
3,5-Diiodo-DL-thyronine C₁₅H₁₃I₂NO₄ 525.08 Thyronine backbone with iodines at 3,5 positions. Research use in hormone studies
N-Acetyl-3,5-diiodo-L-tyrosine C₁₁H₁₁I₂NO₄ 475.02 Acetylated amino group; improved solubility. Pharmaceutical intermediate
3,5-Dinitro-L-tyrosine C₉H₈N₂O₅ 272.17 Nitro groups replace iodines; non-biological applications. Chemical research

Functional and Pharmacological Differences

(ii) Physicochemical Properties

  • Solubility : DIT’s dihydrate form has moderate solubility in aqueous HCl, while N-acetylated derivatives show enhanced solubility in organic solvents .
  • Stability : Methyl ester derivatives (e.g., O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine methyl ester) exhibit higher thermal stability (predicted boiling point: 522°C) compared to DIT .

Critical Notes

Stereochemical Variants : DL-forms of iodinated tyrosines (e.g., 3,5-Diiodo-DL-tyrosine) show reduced biological activity compared to L-isomers .

Ecological Impact: Limited data exist on environmental persistence or bioaccumulation of iodinated tyrosines; disposal must follow hazardous waste protocols .

Synthetic Challenges : Multi-iodinated derivatives (e.g., O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine) require stringent purification to avoid polyhalogenated byproducts .

Conclusion 3,5-Diiodo-O-phenyl-L-tyrosine remains a cornerstone in thyroid hormone research and synthesis. Its structural analogues, such as MIT, T₄, and engineered derivatives, highlight the interplay between iodine substitution and biological function. Ongoing studies focus on optimizing these compounds for therapeutic and diagnostic applications while addressing safety and environmental concerns.

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